molecular formula C12H8N2O2 B14336199 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde CAS No. 105335-85-1

2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde

Cat. No.: B14336199
CAS No.: 105335-85-1
M. Wt: 212.20 g/mol
InChI Key: BPEKMPHKTRVXJU-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is a heterocyclic compound that contains a perimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde typically involves the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde. The reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the perimidine ring. For example, squaric acid has been used as an organocatalyst in water to synthesize biologically relevant 2,3-dihydro-1H-perimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to optimize the synthesis process for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the reaction of 1,8-diaminonaphthalene with acetophenone in the presence of squaric acid as a catalyst in water is a typical condition for synthesizing 2,3-dihydro-1H-perimidines .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-perimidine-1-carbaldehyde is unique due to its specific perimidine ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

105335-85-1

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-oxo-3H-perimidine-1-carbaldehyde

InChI

InChI=1S/C12H8N2O2/c15-7-14-10-6-2-4-8-3-1-5-9(11(8)10)13-12(14)16/h1-7H,(H,13,16)

InChI Key

BPEKMPHKTRVXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)N(C3=CC=C2)C=O

Origin of Product

United States

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